molecular formula C19H11N3Na2O7S2 B10769159 disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

Cat. No.: B10769159
M. Wt: 503.4 g/mol
InChI Key: IFVGQKHFUZRWNA-UHFFFAOYSA-L
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Description

Disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate (CAS: 56932-43-5) is an azo-quinoline derivative characterized by:

  • Molecular formula: C₁₉H₁₁N₃Na₂O₇S₂ .
  • Structure: A quinoline backbone substituted with a hydroxyl group at position 8, a sulfonate group at position 5, and an azo-linked 6-sulfonatonaphthalene moiety at position 7 .
  • Applications: Utilized in dye chemistry, metal chelation, and biomedical research (e.g., as a phosphatase inhibitor NSC-87877) .

Properties

Molecular Formula

C19H11N3Na2O7S2

Molecular Weight

503.4 g/mol

IUPAC Name

disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate

InChI

InChI=1S/C19H13N3O7S2.2Na/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13;;/h1-10,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

IFVGQKHFUZRWNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Quinoline Sulfonation

The quinoline core undergoes sulfonation at position 5 using oleum (20% SO₃) at 80–90°C for 4–6 hours. Excess oleum ensures complete sulfonation, monitored via thin-layer chromatography (TLC). The product, 8-hydroxyquinoline-5-sulfonic acid, is neutralized with sodium hydroxide to form the disodium salt.

Naphthalene Sulfonation

6-sulfonatonaphthalene-2-amine is prepared by sulfonating 2-naphthylamine with concentrated sulfuric acid at 160°C for 3 hours. The reaction mixture is quenched in ice water, and the sulfonated product isolated via filtration.

Reaction Conditions Comparison

StepReagentTemperature (°C)Time (h)Yield (%)
Quinoline sulfonationOleum (20% SO₃)80–904–675–80
Naphthalene sulfonationH₂SO₄ (conc.)160385–90

Diazotization and Azo Coupling

The azo linkage between quinoline and naphthalene moieties is formed via diazotization of 6-sulfonatonaphthalene-2-amine, followed by coupling with 8-hydroxyquinoline-5-sulfonate.

Diazotization

6-sulfonatonaphthalene-2-amine is treated with sodium nitrite (1.1 eq) in hydrochloric acid (2 M) at 0–5°C. The diazonium salt forms within 30 minutes and is stabilized with excess HCl to prevent decomposition.

Azo Coupling

The diazonium solution is added dropwise to a cooled (5–10°C) alkaline solution of 8-hydroxyquinoline-5-sulfonate (pH 8–9). Coupling occurs at the para position relative to the hydroxyl group on the quinoline ring, yielding NSC87877 as a deep red precipitate. The product is filtered, washed with cold ethanol, and dried under vacuum.

Optimization Insights

  • pH control: Alkaline conditions (pH 8–9) enhance coupling efficiency by deprotonating the hydroxyl group, activating the quinoline ring for electrophilic attack.

  • Temperature: Maintaining temperatures below 10°C minimizes side reactions, such as diazonium salt decomposition.

Industrial-Scale Production

Patent ZA200209559B outlines a continuous flow process for large-scale synthesis:

  • Flow Reactor Sulfonation: Quinoline and naphthalene sulfonation are performed in parallel using tubular reactors with in-line pH and temperature sensors.

  • Automated Diazotization-Coupling: Diazonium salt formation and coupling occur in a cascaded reactor system, reducing intermediate isolation steps.

  • Purification: The crude product is purified via countercurrent chromatography, achieving >98% purity.

Advantages Over Batch Processes

  • 40% reduction in reaction time.

  • 15% higher overall yield (78% vs. 68% in batch).

  • Consistent product quality (RSD < 2% across batches).

Analytical Characterization

Final product validation includes:

  • HPLC: Retention time = 12.3 min (C18 column, 0.1% TFA/acetonitrile gradient).

  • Mass Spectrometry: [M–2Na]⁻ = 438.3 m/z (calculated: 438.4).

  • Elemental Analysis:

    ElementCalculated (%)Observed (%)
    C47.3147.28
    H2.722.69
    N8.718.65

Challenges and Mitigation Strategies

  • Diazonium Stability:

    • Issue: Diazonium salts decompose above 10°C.

    • Solution: Use chilled reactors and stabilize with zinc chloride.

  • Sulfonation Selectivity:

    • Issue: Over-sulfonation at quinoline position 7.

    • Solution: Moderate oleum concentration (20%) and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Scientific Research

  • Cancer Research
    • The inhibition of SHP-1 and SHP-2 by disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate is particularly relevant in cancer biology. By modulating signaling pathways associated with cell proliferation and survival, it presents potential for therapeutic development against various cancers .
  • Biochemical Studies
    • The compound serves as a valuable tool in biochemical studies to investigate the role of protein tyrosine phosphatases in cellular signaling. Its ability to selectively inhibit these enzymes allows researchers to elucidate their functions and contributions to disease mechanisms.
  • Drug Development
    • Given its bioactivity, disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate is being explored for the development of new drugs targeting diseases linked to dysregulated PTP activity. Its water solubility suggests good bioavailability, making it a candidate for further pharmacological studies .

Case Study 1: Inhibition of EGF-Induced Erk1/2 Activation

In a study involving human embryonic kidney (HEK293) cells, disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate was shown to effectively inhibit epidermal growth factor (EGF)-induced Erk1/2 activation. This finding underscores its potential role in modulating growth factor signaling pathways critical for tumor development.

Case Study 2: Selective Binding to Phosphatases

Research has demonstrated that disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate exhibits selective binding to SHP phosphatases, influencing their activity and downstream signaling pathways. This selectivity is vital for understanding how targeted therapies can be developed to manipulate these pathways in disease contexts.

Mechanism of Action

Disodium;8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate exerts its effects by inhibiting the activity of SHP-1 and SHP-2 protein tyrosine phosphatases. These enzymes play a crucial role in dephosphorylating tyrosine residues on proteins, which is a key regulatory mechanism in cell signaling. By inhibiting these phosphatases, the compound affects various signaling pathways, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 8-Hydroxyquinoline Family

8-Hydroxyquinoline-5-Sulfonic Acid
  • Structure : Lacks the azo group and naphthalene sulfonate substituent .
  • Function : Primarily a metal chelator, but sulfonate groups exhibit weaker ligand properties compared to hydroxyl groups .
  • Key difference : The absence of the azo-linked naphthalene reduces its utility in dye applications .
Ferron (8-Hydroxy-7-Iodoquinoline-5-Sulfonic Acid)
  • Structure : Contains an iodine substituent at position 7 instead of the azo-naphthalene group .
  • Application : Used in spectrophotometric determination of iron(III) due to selective binding .
  • Comparison : The iodine substituent enhances metal specificity but limits versatility in conjugation chemistry .
8-Hydroxy-7-[(4-Sulphonato-1-naphthyl)azo]quinoline-5-sulphonate
  • Structure : Positional isomer of the target compound, with the azo group attached to the 1-naphthalene sulfonate instead of the 6-sulfonatonaphthalene .
  • Impact : Altered steric and electronic properties may affect dye solubility and metal-binding efficiency .

Azo-Containing Analogues

5-((4-(Phenyldiazenyl)phenyl)diazenyl)quinolin-8-ol
  • Structure : Azo-linked phenyl groups instead of sulfonated naphthalene .
  • Application : Primarily used to synthesize metal complexes; lacks sulfonate groups, reducing water solubility .
Acid Blue 113 (AB 113)
  • Comparison: AB 113 is optimized for textile dyeing, whereas the target compound’s quinoline core enables biomedical applications (e.g., enzyme inhibition) .

Key Comparative Data

Compound Molecular Formula Key Substituents Applications Key References
Target Compound C₁₉H₁₁N₃Na₂O₇S₂ 7-(6-sulfonatonaphthalene-azo), 5-sulfonate Dyes, metal chelation, enzyme inhibition
8-Hydroxyquinoline-5-sulfonic acid C₉H₇NO₄S 5-sulfonate, 8-hydroxy Metal chelation
Ferron C₉H₆INO₄S 7-iodo, 5-sulfonate Iron(III) detection
AB 113 C₃₂H₂₄N₆Na₂O₆S₂ Bis-azo, naphthalene sulfonates Textile dyeing

Research Findings and Functional Differences

Metal Chelation Efficiency

  • The target compound’s azo-naphthalene sulfonate enhances π-π stacking interactions, improving stability in hybrid materials compared to 8-hydroxyquinoline-5-sulfonic acid .
  • Ferron’s iodine substituent provides higher selectivity for iron(III) but lower general chelation capacity .

Spectroscopic Properties

  • IR spectra of the target compound show characteristic peaks for azo (-N=N-) and sulfonate (-SO₃⁻) groups, distinguishing it from non-azo derivatives .

Biological Activity

Disodium 8-hydroxy-7-[(6-sulfonatonaphthalen-2-yl)diazenyl]quinoline-5-sulfonate, also known as NSC 87877, is a synthetic compound with significant biological activity, particularly as an inhibitor of protein tyrosine phosphatases (PTPs) SHP-1 and SHP-2. These enzymes are critical in various signaling pathways that regulate cell proliferation, differentiation, and survival. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C19H13N3Na2O7S2
  • Molecular Weight : 482.4 g/mol
  • CAS Number : 56932-43-5
  • Structure : The compound contains a quinoline core with sulfonate and hydroxy substituents, contributing to its solubility and biological interactions.

NSC 87877 functions primarily as a catalytic site-targeting inhibitor of SHP-1 and SHP-2. By binding to these phosphatases, it inhibits their enzymatic activity, leading to downstream effects on cellular signaling pathways:

  • Inhibition of EGF-Induced Signaling : The compound has been shown to inhibit epidermal growth factor (EGF)-induced activation of Erk1/2 in HEK293 cells, which is crucial for cell growth and differentiation.
  • Reduction in Cell Viability : Studies indicate that NSC 87877 significantly reduces cell viability and proliferation across various cancer cell lines, suggesting its potential as an anti-cancer agent .

Biological Activity and Effects

The biological activity of NSC 87877 can be summarized as follows:

Activity Type Description
Inhibition of PTPs Targets SHP-1 and SHP-2, affecting multiple signaling pathways
Cell Proliferation Decreases viability in cancer cell lines
Signal Transduction Alters EGF-induced signaling pathways
Potential Therapeutic Use Investigated for applications in cancer therapy and other diseases

Case Studies and Research Findings

Several studies have explored the effects of NSC 87877 on cellular processes:

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with NSC 87877 led to decreased proliferation in breast cancer and leukemia cell lines. The mechanism involved the disruption of critical signaling pathways that promote tumor growth .
  • Neurodegenerative Disorders : Research indicates potential applications in neurodegenerative diseases due to its ability to modulate cellular signaling associated with neuronal survival.
  • Pharmacokinetics : The compound exhibits good solubility in water and DMSO, suggesting favorable pharmacokinetic properties for bioavailability in therapeutic settings.

Safety and Toxicity

While NSC 87877 shows promise as a therapeutic agent, safety assessments are crucial. Preliminary studies indicate moderate toxicity profiles; however, further investigations are necessary to establish comprehensive safety data, especially regarding long-term exposure and potential genotoxicity .

Q & A

Q. What structural features of this compound influence its chemical reactivity?

The compound features a quinoline core with a hydroxyl group at position 8, a diazenyl group linking to a sulfonated naphthalene moiety, and sulfonate groups at positions 5 and 6. The hydroxyl group participates in tautomeric equilibria (zwitterionic vs. phenolic forms), affecting pH-dependent reactivity. Sulfonate groups enhance aqueous solubility and stabilize intermediates during redox reactions .

Q. How can purity and identity be verified experimentally?

  • HPLC-UV/Vis : Monitor λmax (~450–550 nm for azo chromophores) and compare retention times with standards.
  • Elemental Analysis : Validate Na and S content against theoretical values.
  • Spectroscopy : FT-IR (stretching vibrations for -N=N-, -SO3−), 1H/13C NMR (assign aromatic protons and sulfonate substituents), and ESI-MS for molecular weight confirmation .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat), avoid dust inhalation, and work in a fume hood. Dispose of waste via approved protocols for sulfonated azo compounds. While specific toxicity data is limited, structural analogs suggest potential irritancy; follow OSHA guidelines for chemical hygiene .

Q. What are its primary applications in biological research?

Analogous hydroxyquinoline-azo derivatives are used as histological stains (e.g., Acid Black 24) or metal-ion sensors. This compound may serve as a fluorescent probe for Zn²+ or Fe³+ detection due to its quinoline backbone and metal-binding azo group .

Advanced Research Questions

Q. How can synthesis be optimized to reduce by-products?

  • Diazotization : Use 5-amino-2-naphthalenesulfonic acid with NaNO2/HCl at 0–5°C to minimize diazonium salt decomposition.
  • Coupling : React with 8-hydroxyquinoline-5-sulfonate under alkaline conditions (pH 9–10) to favor azo bond formation.
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted sulfonic acids. Monitor yield via TLC (Rf ~0.3–0.5 in 7:3 EtOAc/MeOH) .

Q. How does solvatochromism compare to similar azo dyes?

Measure UV-Vis spectra in solvents of varying polarity (e.g., DMSO, chloroform). The sulfonate groups reduce aggregation in polar media, shifting λmax bathochromically. Compare with non-sulfonated analogs (e.g., Orange G) using TD-DFT calculations (B3LYP/6-31G*) to model solvent effects .

Q. What challenges arise in studying metal-complexation behavior?

  • Binding Site Ambiguity : Differentiate hydroxyl vs. azo coordination using Job’s plot (UV-Vis titration) and FT-IR (shift in -OH or -N=N- stretches).
  • Stability Constants : Employ potentiometric titrations with competing ligands (e.g., EDTA) to quantify logK values. Compare with 8-hydroxyquinoline complexes to assess sulfonate impacts .

Q. How can fluorescence property contradictions be resolved?

  • Condition Optimization : Test pH (6–9), ionic strength, and excitation wavelengths.
  • Quenching Studies : Use Zn²+/Fe³+ to differentiate static (complex formation) vs. dynamic (collisional) quenching via Stern-Volmer plots.
  • Time-Resolved Fluorescence : Decay lifetimes clarify quenching mechanisms .

Q. What analytical techniques elucidate redox behavior?

  • Cyclic Voltammetry : In PBS (pH 7.4), observe azo group reduction peaks (-0.6 V vs. Ag/AgCl). Sulfonate groups stabilize intermediates via electrostatic interactions.
  • Controlled-Potential Electrolysis : Isolate reduction products (amines) for LC-MS characterization .

Q. How can QSAR models predict environmental fate?

  • Key Parameters : logP (-3 to -1 due to sulfonates), biodegradability (azo bond cleavage via azoreductases), and photodegradation half-life.
  • Software : EPI Suite for bioaccumulation (BCF < 1 suggests low risk) and TEST for ecotoxicity (e.g., Daphnia LC50). Validate with microbial degradation assays under aerobic conditions .

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